叔丁基4-(3-氧代丁酰基)哌嗪-1-羧酸酯

描述

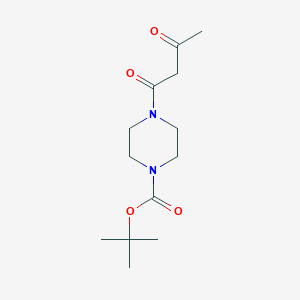

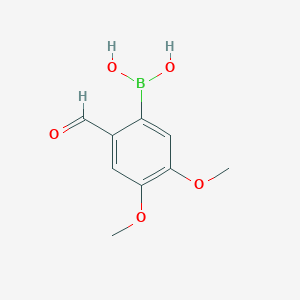

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by other names such as 1221492-48-3, SCHEMBL4202607, AT21978, and 1-BOC-4-(3-OXOPROPYL)PIPERAZINE .

Synthesis Analysis

The synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives has been reported in several studies . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has been analyzed using various techniques . The InChI code for this compound is InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has a molecular weight of 242.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 49.8 Ų .科学研究应用

合成和表征

- 对叔丁基4-(3-氧代丁酰基)哌嗪-1-羧酸酯衍生物的合成和表征已经得到广泛研究。例如,Sanjeevarayappa等人(2015)通过缩合反应合成了一个衍生物,利用光谱方法对其进行了表征,并通过X射线衍射确定了其晶体结构。这项研究为理解这些化合物的分子结构和在各个领域中的潜在应用奠定了基础(Sanjeevarayappa et al., 2015)。

- 类似地,Kulkarni等人(2016)报告了两种N-Boc哌嗪衍生物的合成、表征和生物评价,通过X射线衍射分析和生物活性测试揭示了它们的结构和功能特性(Kulkarni et al., 2016)。

生物评价

- 这些衍生物已经被评估其各种生物活性。Sanjeevarayappa等人合成的化合物表现出中等的驱虫活性,暗示其在开发治疗寄生虫感染的药物中的潜在用途。然而,其抗菌活性较差,表明其在生物相互作用中具有特异性(Sanjeevarayappa et al., 2015)。

- 另一方面,Kulkarni等人发现他们合成的化合物对多种微生物显示出中等的抗菌和抗真菌活性,暗示其在抗微生物治疗中的潜在应用(Kulkarni et al., 2016)。

防腐蚀性能

- 叔丁基4-(3-氧代丁酰基)哌嗪-1-羧酸酯衍生物的一个新颖应用是在防腐蚀中的应用。Praveen等人(2021)研究了从叔丁基4-(3-氧代丁酰基)哌嗪-1-羧酸酯衍生物中得到的一种新型杂环化合物在腐蚀介质中对碳钢的防腐蚀行为。他们的研究表明,该化合物能够有效地抑制腐蚀,并具有较高的效率,使其成为工业应用中防护涂层的有前景的候选(Praveen et al., 2021)。

未来方向

The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .

属性

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSUGFWKJSGGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)